molecular formula C16H25BrN2OS B8619988 9-Bromo-N-[6-methyl-2-(methylsulfanyl)pyridin-3-YL]nonanamide CAS No. 835604-71-2

9-Bromo-N-[6-methyl-2-(methylsulfanyl)pyridin-3-YL]nonanamide

Cat. No. B8619988
CAS RN: 835604-71-2
M. Wt: 373.4 g/mol
InChI Key: MOKAVGWOWSYBHC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Bromo-N-[6-methyl-2-(methylsulfanyl)pyridin-3-YL]nonanamide is a useful research compound. Its molecular formula is C16H25BrN2OS and its molecular weight is 373.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 9-Bromo-N-[6-methyl-2-(methylsulfanyl)pyridin-3-YL]nonanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Bromo-N-[6-methyl-2-(methylsulfanyl)pyridin-3-YL]nonanamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

835604-71-2

Product Name

9-Bromo-N-[6-methyl-2-(methylsulfanyl)pyridin-3-YL]nonanamide

Molecular Formula

C16H25BrN2OS

Molecular Weight

373.4 g/mol

IUPAC Name

9-bromo-N-(6-methyl-2-methylsulfanylpyridin-3-yl)nonanamide

InChI

InChI=1S/C16H25BrN2OS/c1-13-10-11-14(16(18-13)21-2)19-15(20)9-7-5-3-4-6-8-12-17/h10-11H,3-9,12H2,1-2H3,(H,19,20)

InChI Key

MOKAVGWOWSYBHC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C=C1)NC(=O)CCCCCCCCBr)SC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (607 mg, 6.0 mmol) was added to a chloroform (10 ml) solution of 3-amino-6-methyl-2-methylthiopyridine (685 mg, 4.44 mmol), and a chloroform (3 ml) solution of 9-bromononanyl chloride (1,281 mg, 5 mmol) was then slowly added thereto dropwise while being cooled with ice. The mixture was stirred at room temperature for 17 hours. The reaction mixture was diluted with water, and then extracted with ethyl acetate. The organic layer was washed with water and then with a saturated aqueous solution of sodium chloride, and dried over sodium sulfate. Subsequently, the solvent was distilled off, and the resulting crude product was purified through silica gel chromatography (silica gel 75 g, eluent-hexane:ethyl acetate=10:1→4:1) to obtain 433 mg (yield 27%) of 9-bromo-N-(6-methyl-2-methylthio-3-pyridyl)nonanamide as a colorless crystal (melting point: 80 to 82° C.).
Quantity
607 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
685 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
5 mmol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.